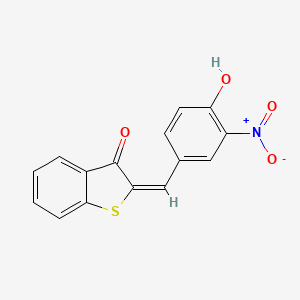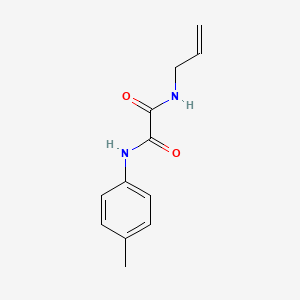![molecular formula C14H11ClINOS B5184386 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide, also known as CI-994, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and epigenetic modifications. In
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurological disorders, and other diseases. In cancer research, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia (3, 4). In addition, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to enhance the anti-tumor effects of other chemotherapeutic agents (5). In neurological research, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury (6, 7).
Wirkmechanismus
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide exerts its effects through inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression and epigenetic modifications. By inhibiting HDAC activity, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide leads to increased acetylation of histones and changes in gene expression. This can result in cell cycle arrest, apoptosis, and other cellular changes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed (8). 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases (9).
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. In addition, its effects on HDAC activity are well-characterized, making it a useful tool for studying epigenetic modifications and gene expression changes.
However, there are also limitations to using 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, such as sirtuins (10). In addition, its effects on gene expression can be complex and context-dependent, making it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide. Another area of interest is the use of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in combination with other chemotherapeutic agents to enhance their anti-tumor effects. In addition, there is interest in studying the effects of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide on other diseases, such as inflammatory bowel disease and autoimmune disorders. Finally, there is interest in exploring the potential of 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide as a cognitive enhancer in neurodegenerative diseases.
Conclusion
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its effects on HDAC activity and gene expression have been well-characterized, and it has shown promise in the treatment of cancer and neurological disorders. While there are limitations to using 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide in lab experiments, it remains a useful tool for studying epigenetic modifications and gene expression changes. There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide, including the development of more potent and selective HDAC inhibitors and the exploration of its potential in other diseases.
Synthesemethoden
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chlorophenylthiourea with 2-iodoacetophenone, followed by acylation with acetic anhydride. This method has been described in detail in several publications (1, 2).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOQANFRGZFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)


![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)